Cyclooctyne-O-NHS ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

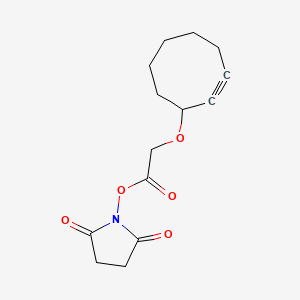

(2,5-dioxopyrrolidin-1-yl) 2-cyclooct-2-yn-1-yloxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c16-12-8-9-13(17)15(12)20-14(18)10-19-11-6-4-2-1-3-5-7-11/h11H,1-4,6,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXCIPWSNSHGIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC#CC(CC1)OCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of Cyclooctyne-O-NHS ester reaction with primary amines?

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical mechanisms, quantitative parameters, and experimental protocols associated with the use of Cyclooctyne-O-NHS esters in bioconjugation. This class of bifunctional reagents is central to modern biochemical modification, enabling the precise, covalent linkage of molecules to proteins, peptides, and other biomolecules through a robust, two-stage process.

Core Reaction Mechanism

The utility of Cyclooctyne-O-NHS esters lies in their dual reactivity, facilitating two distinct and orthogonal chemical transformations. The overall process begins with the stable modification of a biomolecule via the amine-reactive N-hydroxysuccinimide (NHS) ester, followed by a highly selective, catalyst-free "click chemistry" reaction. A common example of a cyclooctyne used in this chemistry is dibenzocyclooctyne (DBCO).

Stage 1: Amine Acylation via NHS Ester

The initial reaction involves the acylation of primary amines (—NH₂) on the target biomolecule, such as the ε-amino group of lysine residues or the N-terminus of a polypeptide chain, by the NHS ester.[1][2][3] This reaction is a classic nucleophilic acyl substitution.[3]

The mechanism proceeds as follows:

-

Nucleophilic Attack: The unprotonated primary amine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester.[3]

-

Tetrahedral Intermediate Formation: This attack forms a transient and unstable tetrahedral intermediate.[3]

-

Collapse and Amide Bond Formation: The intermediate collapses, resulting in the elimination of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable and irreversible amide bond.[3]

This reaction is highly dependent on pH. The primary amine must be in its deprotonated, nucleophilic state for the reaction to proceed.[4] Consequently, the reaction is typically performed in buffers with a pH range of 7.2 to 8.5.[1] At lower pH values, the amine is protonated (—NH₃⁺) and non-nucleophilic, inhibiting the reaction.[2] At higher pH, a competing reaction, the hydrolysis of the NHS ester by water, becomes increasingly rapid, which can reduce conjugation efficiency.[1][4]

Stage 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Once the biomolecule is functionalized with the cyclooctyne moiety, the strained alkyne becomes available for the second stage of the conjugation. This stage is a bioorthogonal, copper-free click chemistry reaction known as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6]

The reaction mechanism is a [3+2] cycloaddition between the cyclooctyne (a strained alkyne) and an azide (—N₃). The significant ring strain of the cyclooctyne ring (nearly 18 kcal/mol in some cases) provides the driving force for the reaction to proceed rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[6] This reaction is highly specific and forms a stable triazole linkage, covalently bonding the cyclooctyne-modified biomolecule to an azide-containing molecule of interest (e.g., a fluorescent dye, a drug molecule, or another biomolecule).[5][7]

Quantitative Reaction Data

The efficiency of the two-stage conjugation process is governed by the kinetics of both the NHS ester acylation and the subsequent SPAAC reaction.

Table 1: pH Dependence of NHS Ester Stability

The primary competing reaction for NHS ester acylation is hydrolysis. The stability of the NHS ester is highly sensitive to pH, as detailed below.

| pH | Temperature | Half-life of Hydrolysis |

| 7.0 | 0°C | 4–5 hours |

| 8.6 | 4°C | 10 minutes |

| Data sourced from Thermo Fisher Scientific.[1] |

This data underscores the importance of carefully selecting and maintaining the reaction pH to maximize the yield of the desired amine conjugation while minimizing loss of the reagent to hydrolysis.[4]

Table 2: SPAAC Reaction Kinetics

The rate of the SPAAC reaction is dependent on the specific structure of the cyclooctyne. Dibenzocyclooctyne (DBCO, also known as DIBAC) is one of the most common and reactive cyclooctynes used for copper-free click chemistry.

| Cyclooctyne | Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) |

| DBCO/DIBAC | Benzyl Azide | 0.3 |

| Kinetic rate measured in organic (co)solvents.[8] |

The relatively fast kinetics of the DBCO-azide reaction allow for efficient conjugation at low concentrations, a critical requirement for many biological applications.[8]

Visualized Mechanisms and Workflows

Reaction Mechanism Overview

The following diagram illustrates the two-stage chemical transformation.

Experimental Workflow

A typical workflow for labeling a protein with a this compound (such as DBCO-NHS ester) and subsequent conjugation to an azide-tagged molecule is depicted below.

Experimental Protocols

The following protocols provide a detailed methodology for the conjugation of a protein with a DBCO-NHS ester and the subsequent SPAAC reaction.

Protocol 1: Protein Labeling with DBCO-NHS Ester

This protocol is a general guideline and may require optimization for specific proteins and applications.[9][10][11]

A. Materials and Reagents:

-

Protein of interest (1-5 mg/mL)

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.0)[10]

-

DBCO-NHS Ester

-

Anhydrous dimethyl sulfoxide (DMSO)[9]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[10]

-

Desalting spin columns (e.g., 7k MWCO) or size-exclusion chromatography (SEC) system[9][11]

B. Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the desired reaction.[2][10]

-

DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO. NHS esters are moisture-sensitive and will hydrolyze in aqueous solution.[9][10]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the 10 mM DBCO-NHS ester stock solution to the protein solution.[9][10] The final concentration of DMSO should be kept low (ideally below 10-20%) to avoid protein denaturation.[9]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[9][10] Longer incubation times may be needed for reactions at lower pH.[12]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will hydrolyze any remaining unreacted DBCO-NHS ester. Incubate for an additional 15 minutes at room temperature.[9][10]

-

Purification: Remove excess, unreacted DBCO-NHS ester and the quenching agent using a desalting spin column or SEC.[9] The resulting solution contains the purified DBCO-labeled protein.

Protocol 2: Copper-Free Click Reaction (SPAAC)

A. Materials and Reagents:

-

Purified DBCO-labeled protein (from Protocol 1)

-

Azide-containing molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

B. Procedure:

-

Reactant Preparation: Prepare the azide-containing molecule in the reaction buffer.

-

SPAAC Reaction: Add the azide-containing molecule to the DBCO-labeled protein solution. A 1.5- to 3-fold molar excess of the more abundant reagent is recommended.[10]

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature.[10] For sensitive proteins or to slow the reaction, incubation can be performed at 4°C, typically overnight.[11]

-

Final Purification (Optional): Depending on the application and the excess of reagents used, the final conjugate may require purification to remove any unreacted azide-molecule. This can be achieved using methods appropriate for the biomolecule, such as HPLC, SEC, or dialysis.[13]

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. glenresearch.com [glenresearch.com]

- 4. benchchem.com [benchchem.com]

- 5. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 7. interchim.fr [interchim.fr]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 11. researchgate.net [researchgate.net]

- 12. glenresearch.com [glenresearch.com]

- 13. benchchem.com [benchchem.com]

Spectroscopic properties and characterization of Cyclooctyne-O-NHS ester.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctyne-O-NHS ester (CAS: 1425803-45-7) is a bifunctional crosslinking reagent pivotal in the fields of bioconjugation, proteomics, and therapeutic development, particularly in the construction of Antibody-Drug Conjugates (ADCs).[1] Its structure incorporates two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a cyclooctyne.

The NHS ester facilitates covalent bond formation with primary amines, such as the lysine residues on proteins and antibodies, creating a stable amide linkage. The cyclooctyne group enables highly efficient and bioorthogonal copper-free "click chemistry" reactions, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.[2] This dual reactivity allows for the precise and modular assembly of complex biomolecular structures.

This technical guide provides an in-depth overview of the spectroscopic properties of this compound, presenting key characterization data in a structured format and outlining detailed experimental protocols for its analysis.

Physicochemical Properties

The fundamental properties of this compound are summarized below. Proper storage is critical; the compound should be stored at -20°C under a nitrogen atmosphere to prevent hydrolysis of the NHS ester.[1][2]

| Property | Value | Reference |

| CAS Number | 1425803-45-7 | [1] |

| Molecular Formula | C₁₄H₁₇NO₅ | [1] |

| Molecular Weight | 279.29 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥95% - ≥98% | [3][4] |

| Solubility | Soluble in DMSO (≥100 mg/mL) | [1] |

| Storage | -20°C, stored under nitrogen | [1][2] |

Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the identity, purity, and integrity of this compound before its use in conjugation reactions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is recommended for unambiguous formula determination.

| Ion Type | Calculated m/z | Notes |

| [M+H]⁺ | 280.1180 | Protonated molecule, commonly observed in ESI-MS. |

| [M+Na]⁺ | 302.0999 | Sodium adduct, also common in ESI-MS. |

In electron ionization (EI) MS, fragmentation is expected. Key fragmentation patterns for esters include the loss of the alkoxy group (-OR) and cleavage alpha to the carbonyl group.[5][6] The cyclooctyne ring may undergo characteristic fragmentation through cleavage and hydrogen rearrangements.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The following table lists the expected chemical shifts for this compound, typically recorded in a solvent like DMSO-d₆ or CDCl₃.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| NHS Ester Protons | ~2.84 | ~25.6 | A characteristic singlet for the four equivalent protons of the succinimide ring.[8] |

| NHS Ester Carbonyls | - | ~170.1 | Carbonyl carbons of the succinimide ring. |

| Ester Carbonyl | - | ~168.0 | Carbonyl carbon of the acetate ester linkage. |

| -O-CH₂-C=O | ~4.2 - 4.4 | ~65-70 | Methylene protons adjacent to the ester oxygen and carbonyl group. |

| Cyclooctyne Ring | ~1.5 - 2.5 (m), ~4.0-4.5 (m, 1H) | ~20-40 (CH₂), ~70-80 (CH), ~95-105 (C≡C) | Complex multiplets for the aliphatic protons. The propargylic proton (-O-CH-) is shifted downfield. The strained alkyne carbons are characteristic. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

| Functional Group | Wavenumber (cm⁻¹) | Intensity / Shape | Notes |

| C-H Stretch (Alkane) | 2840 - 3000 | Medium | Aliphatic C-H bonds of the cyclooctyne ring.[9] |

| C≡C Stretch (Alkyne) | 2100 - 2260 | Weak, Sharp | Characteristic for the strained triple bond. This peak can be weak due to low symmetry.[9][10] |

| C=O Stretch (NHS Ester) | ~1780 & ~1740 | Strong, Sharp | Two distinct peaks are characteristic of the symmetric and asymmetric stretching of the succinimidyl ester carbonyls.[8] |

| C=O Stretch (Ester) | ~1730 - 1750 | Strong, Sharp | Carbonyl of the acetate linker. This may overlap with the NHS ester peaks.[11] |

| C-O Stretch | 1000 - 1300 | Strong | Stretching vibrations from the ester and ether linkages. |

| N-O Stretch (NHS) | ~1640 - 1660 | Medium | Characteristic vibration associated with the NHS moiety.[8][11] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for quantifying the concentration of the NHS ester and monitoring its hydrolysis or reaction with amines.

| Chromophore | λ_max (nm) | Molar Extinction (ε) | Notes |

| N-Hydroxysuccinimide | ~260 | ~8,600 M⁻¹cm⁻¹ (for released NHS) | The NHS group itself has a strong absorbance at 260 nm under basic conditions upon its release, which forms the basis of a reactivity assay.[12] |

| Carbonyl (n→π) | ~270 - 300 | Weak | The C=O groups exhibit a weak n→π transition. |

Experimental Protocols & Workflows

General Sample Preparation & Handling

-

Handling : Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation, which can cause hydrolysis.

-

Storage of Stock Solutions : The compound is highly soluble in dimethyl sulfoxide (DMSO).[1] Prepare stock solutions in anhydrous DMSO. For long-term storage, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[2]

-

Reaction Buffers : For conjugation to proteins, use amine-free buffers (e.g., PBS, HEPES, MES) at a pH of 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy : Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C spectra on a spectrometer (≥400 MHz recommended).

-

Mass Spectrometry : Prepare a dilute solution (e.g., 10-100 µM) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid for positive-ion ESI-MS.

-

FTIR Spectroscopy : Acquire a spectrum of the neat solid compound using an ATR-FTIR (Attenuated Total Reflectance) spectrometer.

Protocol: UV-Vis Assay for NHS Ester Activity

This protocol determines if the NHS ester is active or has been hydrolyzed by measuring the release of NHS in a basic solution.

-

Preparation : Prepare a ~1-2 mg/mL solution of this compound in an amine-free buffer (e.g., 20 mM sodium phosphate, pH 7.0). Prepare a "control" cuvette with buffer only.

-

Initial Reading : Zero the spectrophotometer at 260 nm using the control cuvette. Measure the absorbance of the NHS-ester solution (Abs_initial).

-

Hydrolysis : To 1 mL of the NHS-ester solution, add 50 µL of 1N NaOH. Vortex for 30 seconds to rapidly hydrolyze the ester.

-

Final Reading : Within one minute, measure the absorbance of the base-hydrolyzed solution at 260 nm (Abs_final).

-

Interpretation : If the reagent is active, Abs_final will be significantly greater than Abs_initial , indicating the release of the NHS chromophore.[12] If the absorbance does not increase, the reagent is likely already hydrolyzed.

Application Workflow and Reaction Mechanism

This compound is used in a two-step conjugation process. First, the NHS ester reacts with an amine. Second, the cyclooctyne reacts with an azide.

Reaction Mechanism

The diagram below illustrates the sequential reactions. The first is the acylation of a primary amine. The second is the strain-promoted alkyne-azide cycloaddition (SPAAC).

General Experimental Workflow for ADC Synthesis

The following diagram outlines a typical workflow for creating an antibody-drug conjugate (ADC) using this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. yeasen.com [yeasen.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. GCMS Section 6.14 [people.whitman.edu]

- 7. english.gyig.cas.cn [english.gyig.cas.cn]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. instanano.com [instanano.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Cyclooctyne-O-NHS Ester: Structure, Functionality, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclooctyne-O-NHS ester, a bifunctional crosslinking reagent pivotal in the field of bioconjugation and drug development. We will delve into its molecular structure, the distinct roles of its functional groups, and the key chemical reactions it facilitates. This document will further present quantitative data on its reactivity and stability, detailed experimental protocols for its use, and visual diagrams to elucidate its reaction pathways and experimental workflows.

Core Structure and Functional Groups

This compound is a molecule designed with two primary reactive moieties, enabling a two-step conjugation strategy. Its structure consists of a strained cyclooctyne ring and an N-hydroxysuccinimidyl (NHS) ester, often connected by a linker arm, such as a polyethylene glycol (PEG) chain in some variants.

The two key functional groups are:

-

Cyclooctyne: This eight-membered ring contains a highly strained internal alkyne. This strain is the driving force for its participation in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" reaction. SPAAC is notable for its high efficiency and bioorthogonality, meaning it proceeds with high selectivity in complex biological environments without interfering with native biochemical processes. The reaction forms a stable triazole linkage.

-

N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that readily undergoes nucleophilic attack by primary amines, such as the side chain of lysine residues found on the surface of proteins and antibodies.[1] This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1] The efficiency of this reaction is highly dependent on pH.[2]

Variants of this molecule, such as Cyclooctyne-O-amido-PEG2-NHS ester, incorporate a PEG linker to enhance solubility in aqueous buffers and reduce steric hindrance during conjugation.[3]

Quantitative Data

The utility of this compound in bioconjugation is underpinned by the kinetics of its constituent reactive groups and its stability under various conditions.

Table 1: Second-Order Rate Constants for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of Various Cyclooctynes with Benzyl Azide

| Cyclooctyne Derivative | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |

| Bicyclo[6.1.0]nonyne (BCN) | 0.14 | [4] |

| Dibenzocyclooctyne (DIBO) | 0.17 | [4] |

| Dibenzoazacyclooctyne (DIBAC/DBCO) | 0.31 | [4] |

| Difluorinated cyclooctyne (DIFO) | 0.076 | [4] |

| Fluor[11+1]CPP | 4.7 x 10⁻³ | [5] |

| m[9+1]CPP | 9.6 x 10⁻³ | [5] |

Note: Reaction rates are influenced by the specific azide, solvent, and temperature.

Table 2: Hydrolysis Half-life of N-Hydroxysuccinimide (NHS) Esters

| pH | Temperature (°C) | Half-life | Reference(s) |

| 7.0 | 0 | 4-5 hours | [1][6] |

| 8.6 | 4 | 10 minutes | [6] |

Table 3: Solubility of a this compound Variant

| Solvent System | Solubility | Reference(s) |

| DMSO | ≥ 100 mg/mL (358.05 mM) | [7] |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 6.25 mg/mL (22.38 mM) | [8] |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL (17.90 mM) | [8] |

| 10% DMSO >> 90% corn oil | ≥ 5 mg/mL (17.90 mM) | [8] |

Reaction Mechanisms and Signaling Pathways

The dual functionality of this compound allows for a sequential two-step bioconjugation process. First, the NHS ester is used to attach the cyclooctyne moiety to a biomolecule of interest. Subsequently, the cyclooctyne-functionalized biomolecule can be reacted with an azide-containing molecule via SPAAC.

Caption: Two-step bioconjugation using this compound.

Experimental Protocols

Protocol for Labeling a Protein with this compound

This protocol is a general guideline for the covalent attachment of a cyclooctyne moiety to a protein, such as an antibody, using a this compound.

Materials:

-

Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification column (e.g., Zeba™ Spin Desalting Column, 7K MWCO).

Procedure:

-

Protein Preparation:

-

If the protein solution contains amine-containing stabilizers (e.g., Tris, glycine, BSA), they must be removed. This can be achieved by buffer exchange into the Reaction Buffer using a desalting column.

-

Adjust the protein concentration to 2-5 mg/mL in the Reaction Buffer.

-

-

NHS Ester Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mg/mL stock solution of the this compound in anhydrous DMSO.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the this compound solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Gently mix the reaction solution by pipetting.

-

Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for 15 minutes on ice.

-

-

Purification of the Labeled Protein:

-

Remove excess, unreacted this compound and the quenching agent using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein.

-

-

Characterization and Storage:

-

Determine the concentration of the labeled protein using a protein assay (e.g., BCA assay).

-

The degree of labeling (DOL), which is the average number of cyclooctyne molecules per protein, can be determined if the cyclooctyne has a unique absorbance or by using mass spectrometry.

-

Store the purified cyclooctyne-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

-

Caption: Experimental workflow for protein labeling.

Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the reaction of a cyclooctyne-labeled biomolecule with an azide-functionalized molecule.

Materials:

-

Purified cyclooctyne-labeled biomolecule.

-

Azide-functionalized molecule (e.g., drug, imaging agent).

-

Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

-

Reaction Setup:

-

Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water).

-

In a reaction vessel, combine the cyclooctyne-labeled biomolecule and the azide-functionalized molecule. A slight molar excess (1.5-3 fold) of the azide-containing molecule is often used.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.

-

-

Purification (if necessary):

-

If the azide-functionalized molecule was used in a significant excess or if its removal is required for downstream applications, purify the final conjugate using an appropriate method, such as size-exclusion chromatography or dialysis.

-

-

Analysis:

-

Analyze the final conjugate to confirm successful ligation. This can be done using techniques such as SDS-PAGE, mass spectrometry, or functional assays specific to the conjugated molecules.

-

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, optimization of the provided protocols may be necessary.

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Cyclooctyne-O-amido-PEG2-NHS ester | C21H30N2O8 | CID 129896978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

The Chemistry and Application of N-hydroxysuccinimide Esters in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules with high efficiency and specificity.[] Their reactivity towards primary amino groups under mild aqueous conditions has made them indispensable tools in research, diagnostics, and the development of therapeutics, including antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the chemical properties of NHS esters, detailed experimental protocols, and troubleshooting strategies to empower researchers in their bioconjugation endeavors.

Core Principles of NHS Ester Reactivity

The fundamental reaction mechanism of an NHS ester with a primary amine is a nucleophilic acyl substitution.[] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide (NHS) as a leaving group and form a stable, irreversible amide bond.[]

The efficiency of this conjugation is primarily dictated by the competition between two key reactions:

-

Aminolysis: The desired reaction where the NHS ester reacts with a primary amine on the biomolecule.

-

Hydrolysis: A competing reaction where the NHS ester reacts with water, rendering it inactive for conjugation.[2][3]

The interplay between these two reactions is heavily influenced by the reaction conditions, most critically, the pH.

The Critical Role of pH

The pH of the reaction buffer is the most crucial parameter in NHS ester chemistry.[2][4] It directly influences both the nucleophilicity of the target amino groups and the stability of the NHS ester itself.[4]

-

Amine Reactivity: Primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, are the primary targets for NHS esters.[4] The reactive species is the deprotonated amine (-NH₂). At a pH below the pKa of the amine (for lysine, the pKa is typically around 10.5), the amine group is predominantly protonated (-NH₃⁺) and non-nucleophilic, significantly slowing down the reaction rate.[4] As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring the conjugation reaction.[4]

-

NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, and the rate of this competing reaction increases significantly with higher pH.[3][4] This degradation of the NHS ester reduces the overall yield of the desired bioconjugate.[4]

Therefore, the optimal pH for NHS ester coupling is a compromise, typically between pH 7.2 and 8.5 , which maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.[3][5]

Quantitative Data on NHS Ester Properties

The stability and reactivity of NHS esters are quantifiable, providing a basis for optimizing conjugation reactions.

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |

| 7.0 | 0 | 4 - 5 hours | [3] |

| 8.6 | 4 | 10 minutes | [3] |

| 7.0 | Room Temperature | ~7 hours | [6] |

| 9.0 | Room Temperature | Minutes | [6] |

| 8.0 | Room Temperature | 125 - 210 minutes | [7][8] |

| 8.5 | Room Temperature | 130 - 180 minutes | [7][8] |

| 9.0 | Room Temperature | 110 - 125 minutes | [7][8] |

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.[5]

Table 2: Relative Reaction Rates of Aminolysis vs. Hydrolysis

| pH | Relative Rate of Aminolysis | Relative Rate of Hydrolysis |

| 7.0 | Moderate | Low |

| 8.0 | High | Moderate |

| 9.0 | Very High | High |

This table illustrates the general trend that while hydrolysis increases with pH, the desired amidation reaction is more significantly accelerated within the optimal range, leading to a higher conjugate yield.[4]

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye, biotin).

Materials:

-

Protein of interest (free of amine-containing stabilizers like Tris or glycine)[9]

-

NHS ester reagent

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[10][11]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[2]

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine[2][3]

-

Purification column (e.g., size-exclusion chromatography)[2][10]

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[10] If the protein is in a buffer containing primary amines, it must be exchanged into an amine-free buffer via dialysis or desalting column.[9]

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.[10][12]

-

Perform the Conjugation Reaction:

-

Calculate the required amount of NHS ester. A molar excess of 8-10 fold over the protein is a common starting point for mono-labeling.[10][12]

-

Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[10]

-

Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[10][12]

-

-

Quench the Reaction: Add the quenching reagent to the reaction mixture to consume any unreacted NHS ester.[3]

-

Purify the Conjugate: Remove excess, unreacted label and byproducts using size-exclusion chromatography, dialysis, or another suitable purification method.[10][12]

Protocol 2: Determining the Reactivity of an NHS Ester Reagent

This protocol allows for a qualitative assessment of the activity of an NHS ester reagent, which can degrade over time due to hydrolysis.[6][13]

Materials:

-

NHS ester reagent

-

Amine-free buffer (e.g., phosphate buffer, pH 7-8)[6]

-

0.5-1.0 N NaOH[6]

-

Spectrophotometer

Procedure:

-

Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer.[6]

-

Immediately measure the absorbance of the solution at 260 nm.[6]

-

Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the NHS ester solution and vortex for 30 seconds to induce rapid hydrolysis.[6]

-

Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm.[6]

-

Interpretation: A significant increase in absorbance after base hydrolysis indicates that the NHS ester was active, as the hydrolysis releases the NHS leaving group which absorbs at this wavelength.[6][13]

Visualizing the Bioconjugation Workflow and Troubleshooting

To aid in the practical application of NHS ester chemistry, the following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common issues.

Caption: A general experimental workflow for bioconjugation using NHS esters.

Caption: A logical workflow for troubleshooting low labeling efficiency in NHS ester reactions.

Potential Side Reactions and Considerations

While NHS esters are highly selective for primary amines, side reactions can occur, particularly under non-optimal conditions.[14]

-

Reaction with other nucleophiles: At higher pH or when primary amines are not readily accessible, NHS esters can react with other nucleophilic residues such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine.[14][15] The resulting esters and thioesters are generally less stable than the amide bond formed with primary amines.[15]

-

Solvent Effects: Many non-sulfonated NHS esters have poor water solubility and must be dissolved in an organic solvent like DMSO or DMF.[3] It is crucial to use high-quality, anhydrous solvents, as water will promote hydrolysis and impurities in DMF (like dimethylamine) can react with the NHS ester.[10]

-

Buffer Compatibility: Buffers containing primary amines, such as Tris and glycine, are incompatible with NHS ester reactions as they will compete for reaction with the ester, reducing the labeling efficiency of the target biomolecule.[3][5]

Conclusion

N-hydroxysuccinimide esters are powerful and versatile reagents for bioconjugation. A thorough understanding of their chemical properties, particularly the critical role of pH in balancing aminolysis and hydrolysis, is paramount for successful and reproducible conjugation. By following well-defined experimental protocols and employing a systematic approach to troubleshooting, researchers can effectively harness the power of NHS ester chemistry to advance their scientific and therapeutic objectives.

References

- 2. benchchem.com [benchchem.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. biotium.com [biotium.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. interchim.fr [interchim.fr]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to Protein Labeling with Cyclooctyne-O-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies for labeling proteins using Cyclooctyne-O-NHS ester. This bifunctional linker is instrumental in advanced bioconjugation strategies, enabling a two-step approach where a protein is first modified with a cyclooctyne moiety, which can then be selectively coupled to a molecule of interest via "click chemistry."

Core Principles of this compound Labeling

The labeling strategy is predicated on two distinct chemical reactions: the N-hydroxysuccinimidyl (NHS) ester-mediated acylation of primary amines on the protein, followed by the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.

1.1. Amine-Reactive NHS Ester Chemistry

The this compound reagent contains an NHS ester functional group that readily reacts with nucleophilic primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group of the protein.[1][2][3] This reaction forms a stable, covalent amide bond, effectively tethering the cyclooctyne group to the protein.[1][2] The reaction is highly pH-dependent, with optimal labeling occurring in the slightly alkaline range of pH 7.2 to 8.5.[4][5] At lower pH, the protonated amines are less nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[4][5]

1.2. Bioorthogonal Cyclooctyne Chemistry

The cyclooctyne moiety introduced onto the protein is a strained alkyne that can undergo a highly efficient and selective reaction with an azide- or tetrazine-functionalized molecule in a process known as strain-promoted alkyne-azide cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder reaction with tetrazines, respectively.[6][7] These "click" reactions are bioorthogonal, meaning they proceed with high efficiency under physiological conditions without interfering with native biological processes.[8] This allows for the specific attachment of a wide range of molecules, such as fluorophores, biotin, or drug molecules, to the cyclooctyne-labeled protein.

Quantitative Data for Optimal Labeling

Achieving the desired degree of labeling (DOL) is critical for downstream applications. A low DOL may result in a weak signal, while an excessively high DOL can lead to protein aggregation or loss of function.[5] The following tables provide key parameters to guide the optimization of your labeling protocol.

Table 1: Recommended Molar Excess of this compound

| Protein Concentration | Recommended Molar Excess (Ester:Protein) | Rationale |

| > 5 mg/mL | 5-10 fold | Higher protein concentration drives the reaction forward, requiring a lower excess of the labeling reagent.[5] |

| 1-5 mg/mL | 10-20 fold | A common concentration range for labeling antibodies and other proteins.[5] |

| < 1 mg/mL | 20-50 fold | A higher molar excess is necessary to compensate for the slower reaction kinetics at lower protein concentrations.[5] |

Table 2: Influence of pH on NHS Ester Reaction

| pH | Reaction with Primary Amines | NHS Ester Hydrolysis (Side Reaction) | Recommendation |

| < 7.0 | Slow / Inefficient | Slow | Not recommended due to low labeling efficiency. |

| 7.2 - 8.5 | Efficient | Moderate | Optimal range for efficient labeling. [4][5] |

| > 8.5 | Very Fast | Fast | Increased risk of NHS ester hydrolysis, which can significantly reduce labeling efficiency.[1][4] |

Table 3: Common Buffers for NHS Ester Labeling

| Buffer | Recommendation | Notes |

| Phosphate Buffered Saline (PBS) | Recommended | pH is typically around 7.4, which provides a good balance between amine reactivity and NHS ester stability.[3] |

| Sodium Bicarbonate Buffer (0.1 M) | Recommended | Can be easily prepared at the optimal pH range of 8.0-8.5.[3][4] |

| Borate Buffer | Recommended | A suitable alternative to bicarbonate buffer.[1] |

| Tris Buffer | Not Recommended | Contains primary amines that will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[5][9] |

| Glycine Buffer | Not Recommended | Contains primary amines that will compete with the protein for reaction with the NHS ester.[5][9] |

Visualizing the Process: Diagrams

3.1. Chemical Reaction Mechanism

Caption: Reaction of a protein's primary amine with this compound.

3.2. Experimental Workflow

Caption: General experimental workflow for labeling proteins.

3.3. Two-Step Bioconjugation Strategy

Caption: The two-step logic of cyclooctyne labeling and subsequent bioorthogonal conjugation.

Detailed Experimental Protocols

This section provides a detailed, generalized protocol for labeling a protein with this compound.

4.1. Materials

-

Protein of interest (purified, in an amine-free buffer)

-

This compound (e.g., with a PEG spacer)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3, or Phosphate Buffered Saline (PBS), pH 7.4

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

-

Desalting spin columns or dialysis cassettes for purification

4.2. Procedure

-

Protein Preparation:

-

Prepare the protein solution at a concentration of 1-5 mg/mL in the chosen reaction buffer.[5] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer using a desalting column or dialysis.

-

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.[2]

-

-

Calculation of Reagent Volume:

-

Calculate the moles of protein in your reaction.

-

Determine the desired molar excess of the NHS ester (refer to Table 1).

-

Calculate the moles of NHS ester required.

-

Calculate the volume of the 10 mM NHS ester stock solution to add to the protein solution.

-

-

Labeling Reaction:

-

Add the calculated volume of the this compound stock solution to the protein solution.

-

Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light.[3]

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting spin column, dialysis, or size-exclusion chromatography.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) using UV-Vis spectroscopy (if the cyclooctyne reagent has a chromophore) or mass spectrometry.

-

Store the labeled protein according to its specific requirements, typically at 4°C for short-term storage or -80°C for long-term storage.

-

Potential Pitfalls and Troubleshooting

-

Low Labeling Efficiency:

-

Protein Precipitation:

-

Cause: High degree of labeling, especially with hydrophobic cyclooctyne reagents.

-

Solution: Reduce the molar excess of the NHS ester. Use a this compound with a hydrophilic PEG linker to improve the solubility of the labeled protein.

-

-

Side Reactions:

-

Cause: NHS esters can react with other nucleophiles such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, although the reactivity is lower than with primary amines.[9]

-

Solution: The primary amine reaction is favored at the recommended pH range. Purification will remove any non-specifically labeled or unstable products.

-

By carefully controlling the reaction conditions and following the detailed protocols outlined in this guide, researchers can successfully label their proteins of interest with this compound, preparing them for a wide array of downstream applications in drug development, proteomics, and cellular imaging.

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. NHS ester protocol for labeling proteins [abberior.rocks]

- 3. glenresearch.com [glenresearch.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

The Rise of the Ring: A Technical Guide to the Discovery and Development of Cyclooctyne-Based Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized our ability to probe complex biological systems with minimal perturbation. At the heart of this revolution lies the development of highly reactive, yet stable, chemical handles that can be selectively ligated in the presence of myriad functional groups found in living organisms. Among these, cyclooctyne-based crosslinkers have emerged as a cornerstone technology, enabling researchers to construct antibody-drug conjugates (ADCs), label and track biomolecules in real-time, and map intricate protein-protein interactions. This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of these powerful chemical tools.

From Unstable Intermediates to Bioorthogonal Workhorses: A Brief History

The journey of cyclooctynes from fleeting, highly unstable molecules to indispensable tools in chemical biology is a testament to the ingenuity of synthetic chemists. The concept of strain-promoted alkyne-azide cycloaddition (SPAAC) was a pivotal development, harnessing the inherent ring strain of cyclooctyne to drive a [3+2] cycloaddition with azides without the need for cytotoxic copper catalysts.[1][2] This copper-free "click chemistry" opened the door for in vivo applications.[3]

Early cyclooctynes, while reactive, lacked the stability required for widespread use. The breakthrough came with the development of dibenzocyclooctyne (DBCO) and its derivatives, which offered a balance of high reactivity and stability.[4][5] Subsequently, other variants like bicyclo[6.1.0]nonyne (BCN) were introduced, providing alternative physicochemical properties such as increased hydrophilicity and smaller size.[6][7]

Quantitative Comparison of Common Cyclooctyne-Based Crosslinkers

The selection of a cyclooctyne crosslinker is dictated by the specific demands of the experiment, with reactivity and stability being paramount considerations. The second-order rate constant (k₂) is a key metric for quantifying the reaction speed between a cyclooctyne and an azide.

| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Physicochemical Properties |

| Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0 | High reactivity, hydrophobic.[7][8] |

| 4-dibenzocyclooctynol (DIBO) | ~0.3 - 0.7 | Good reactivity, contains a hydroxyl group for further functionalization.[8] |

| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.1 | Lower reactivity than DBCO, smaller size, more hydrophilic.[7][8] |

The stability of these crosslinkers under various conditions is also a critical factor. For instance, while DBCO exhibits high reactivity, it can be less stable in the presence of thiols and reducing agents compared to BCN.[7][9]

Key Experimental Protocols

The synthesis and application of cyclooctyne-based crosslinkers involve a range of standard organic chemistry and bioconjugation techniques. Below are detailed methodologies for the synthesis of a common cyclooctyne core and its application in bioconjugation.

Protocol 1: Synthesis of a Dibenzocyclooctyne (DBCO) Precursor

This protocol is a generalized procedure based on commonly cited synthetic routes.

Materials:

-

Starting material (e.g., a dibenzosuberonone derivative)

-

Appropriate reagents for forming the cyclooctyne ring (e.g., via a Shapiro reaction or other established methods)

-

Anhydrous solvents (e.g., THF, diethyl ether)

-

Inert atmosphere (e.g., argon or nitrogen)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Preparation of the Hydrazone: The starting ketone is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the corresponding hydrazone.

-

Formation of the Vinyllithium Species: The dried hydrazone is dissolved in an anhydrous ether-based solvent under an inert atmosphere and cooled to a low temperature (e.g., -78 °C). An organolithium reagent (e.g., n-butyllithium) is added dropwise to generate the vinyllithium intermediate.

-

Elimination to Form the Alkyne: The reaction mixture is allowed to warm to room temperature, leading to the elimination of lithium hydride and the formation of the cyclooctyne ring.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., water or ammonium chloride solution). The organic layer is extracted, dried, and concentrated. The crude product is then purified by column chromatography to yield the DBCO precursor.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis using a DBCO Crosslinker

This protocol outlines the general steps for conjugating a drug to an antibody via a DBCO-azide linkage.

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS)

-

DBCO-NHS ester

-

Azide-functionalized drug molecule

-

DMSO

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Modification: The antibody is reacted with a molar excess of DBCO-NHS ester (dissolved in DMSO) to attach the DBCO moiety to lysine residues on the antibody surface. The reaction is typically carried out at room temperature for 1-2 hours.

-

Purification of the DBCO-Antibody: The unreacted DBCO-NHS ester is removed from the antibody conjugate using a desalting column or SEC.

-

Conjugation with Azide-Drug: The purified DBCO-functionalized antibody is then incubated with a molar excess of the azide-functionalized drug. The SPAAC reaction proceeds spontaneously without the need for a catalyst. The reaction is typically left to proceed for 4-18 hours at room temperature or 4°C.

-

Purification of the ADC: The final ADC is purified by SEC to remove any unconjugated drug and other small molecule impurities.

-

Characterization: The drug-to-antibody ratio (DAR) of the final ADC is determined using techniques such as UV-Vis spectroscopy or mass spectrometry.

Protocol 3: Metabolic Labeling and Visualization of Cell Surface Glycans

This protocol describes the use of SPAAC to label and visualize glycans on the surface of living cells.

Materials:

-

Cell line of interest

-

Cell culture medium

-

Peracetylated azido-sugar (e.g., Ac₄ManNAz)

-

DBCO-functionalized fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Metabolic Labeling: The cells are cultured in a medium supplemented with the peracetylated azido-sugar for 1-3 days. The cells' metabolic machinery will process the azido-sugar and incorporate it into cell surface glycans.

-

Labeling with DBCO-Fluorophore: The cells are washed with PBS to remove any unincorporated azido-sugar. A solution of the DBCO-functionalized fluorescent probe in a biocompatible buffer is then added to the cells.

-

Incubation: The cells are incubated with the fluorescent probe for 30-60 minutes at 37°C to allow the SPAAC reaction to occur.

-

Washing and Imaging: The cells are washed multiple times with PBS to remove the unreacted fluorescent probe. The labeled cells can then be visualized by fluorescence microscopy or quantified by flow cytometry.

Visualizing Workflows and Pathways

The logical flow of experiments and the intricate networks of biological pathways can be effectively represented using diagrams.

Future Directions

The field of cyclooctyne-based crosslinkers continues to evolve, with ongoing efforts to develop reagents with even faster kinetics, greater stability, and novel functionalities. The development of photocleavable or chemically cleavable cyclooctyne linkers is expanding their utility in applications such as proteomics, where the ability to release cross-linked proteins is advantageous. As our understanding of the intricate interplay between structure and reactivity deepens, we can expect the design of next-generation cyclooctyne crosslinkers that will further empower researchers to unravel the complexities of biology and accelerate the development of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Computational and experimental approaches to probe GPCR activation and signaling [ouci.dntb.gov.ua]

- 3. Mapping protein–protein interactions by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclooctyne-Functionalized N-Heterocyclic Carbenes for Click Coupling of Sensing Oligonucleotides to Gold Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 9. MAPK signaling pathway | Abcam [abcam.com]

Methodological & Application

Application Notes: Protocol for Labeling Antibodies with Cyclooctyne-O-NHS Ester

Introduction

The conjugation of antibodies with functional molecules is a cornerstone of modern biological research and therapeutic development. N-Hydroxysuccinimidyl (NHS) esters are among the most common reagents for labeling antibodies, as they react efficiently with primary amines (the ε-amine of lysine residues) to form stable amide bonds.[][2][3] This protocol details the method for labeling antibodies with Cyclooctyne-O-NHS ester. This process introduces a cyclooctyne moiety onto the antibody, preparing it for subsequent bioorthogonal "click chemistry" reactions, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] This two-step labeling strategy is highly specific and efficient, enabling the attachment of various probes, drugs, or imaging agents to the antibody under biocompatible conditions.

Principle of the Reaction

The labeling process is a two-step procedure. First, the NHS ester of the cyclooctyne reagent reacts with primary amine groups on the antibody, primarily from lysine residues, forming a stable covalent amide linkage.[6] This reaction is pH-dependent, with optimal efficiency typically occurring at a slightly alkaline pH of 8.0-8.5.[][2][7] Once the antibody is labeled with the cyclooctyne group, it can be used in SPAAC reactions with azide-containing molecules without the need for a copper catalyst, which can be cytotoxic.[5][8]

Experimental Protocols

Antibody Preparation

Prior to labeling, it is critical to ensure the antibody is in an appropriate buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the NHS ester and must be removed.[9] Stabilizing proteins like Bovine Serum Albumin (BSA) must also be removed as they will be labeled alongside the target antibody.[2][9]

Required Materials:

-

Antibody of interest

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

1M Sodium Bicarbonate (NaHCO₃) or Borate Buffer, pH 8.5[8]

-

Spin desalting columns or centrifugal concentrators (e.g., Amicon Ultra) with a molecular weight cut-off (MWCO) appropriate for the antibody (e.g., 10K for IgG).[9]

Procedure:

-

If your antibody is in a buffer containing amines or BSA, perform a buffer exchange into a reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5, or PBS, pH 7.4 adjusted to 8.0-8.5).[][2][7] This can be achieved using a spin desalting column or by repeated washing with centrifugal concentrators.

-

Adjust the antibody concentration to 1-2 mg/mL.[][9] A higher concentration is often preferred to maximize labeling efficiency.[6]

-

Measure the final antibody concentration using a spectrophotometer (A280).[9]

Reagent Preparation

This compound is moisture-sensitive and should be handled accordingly.[3][9]

Required Materials:

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[9]

-

Prepare a stock solution of the this compound by dissolving it in anhydrous DMSO or DMF to a concentration of 10 mg/mL or 10 mM.[][9]

-

This stock solution should be used immediately, as NHS esters have a limited half-life in solution.[3][5]

Antibody Labeling Reaction

The key to successful labeling is optimizing the molar ratio of the NHS ester to the antibody. A molar excess of the cyclooctyne reagent is required.[9]

Procedure:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point for optimization is often a 10-fold to 20-fold molar excess of the ester to the antibody.

-

Add the calculated volume of the this compound stock solution to the prepared antibody solution. Pipette gently to mix.

-

Incubate the reaction for 1-2 hours at room temperature or 2 hours on ice, protected from light.[][9] Gentle rocking or stirring can facilitate the reaction.[2]

Quenching the Reaction (Optional)

To ensure no unreacted NHS ester remains, the reaction can be quenched.

Procedure:

-

Add a quenching buffer, such as 1M Tris-HCl, to a final concentration of 50-100 mM.[9]

-

Incubate for 15-30 minutes at room temperature.[9]

Purification of the Labeled Antibody

It is crucial to remove unreacted this compound and any reaction byproducts.

Procedure:

-

Use a spin desalting column or size-exclusion chromatography (SEC) to separate the labeled antibody from smaller, unreacted components.[][10]

-

Follow the manufacturer's instructions for the chosen purification method. For spin columns, typically equilibrate the column with PBS, then apply the sample and centrifuge to collect the purified antibody.[9][10]

-

Combine the fractions containing the purified, labeled antibody.

Storage of Labeled Antibody

Proper storage is essential to maintain the activity of the conjugated antibody.

Procedure:

-

Upon receiving or preparing the antibody, centrifuge the vial briefly (e.g., 10,000 x g for 20 seconds) to collect all the liquid at the bottom.[11]

-

For long-term storage, aliquot the labeled antibody into single-use volumes (minimum 10 µL) to avoid repeated freeze-thaw cycles.[11][12]

-

Store aliquots at -20°C or -80°C. For short-term storage (less than one month), 4°C is acceptable.[10][11]

-

Avoid using frost-free freezers, as their temperature cycles can damage the antibody.[11]

Data Presentation

Table 1: Summary of Recommended Reaction Parameters

| Parameter | Recommended Value | Notes |

| Antibody Purity | >95% | Must be free of amine-containing buffers (Tris, glycine) and stabilizing proteins (BSA).[2][9] |

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[6][7] |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | The pH is the most critical factor for successful labeling.[7] |

| Reaction pH | 8.0 - 8.5 | Balances amine reactivity with NHS ester hydrolysis.[][2][7] |

| NHS Ester Solvent | Anhydrous DMSO or DMF | Use high-quality solvent and prepare fresh before use.[7][9] |

| Molar Ratio (Ester:Ab) | 10:1 to 20:1 | This may require optimization depending on the antibody and desired degree of labeling (DOL). |

| Incubation Time | 1 - 2 hours | Longer times do not necessarily improve yield due to hydrolysis of the ester. |

| Incubation Temperature | Room Temperature or 4°C | Reaction is faster at room temperature, but hydrolysis is also increased.[9] |

| Purification Method | Desalting Spin Column / SEC | Efficiently removes small molecule impurities.[][10] |

Visualizations

References

- 2. NHS ester protocol for labeling proteins [abberior.rocks]

- 3. bidmc.org [bidmc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]

- 6. escholarship.org [escholarship.org]

- 7. lumiprobe.com [lumiprobe.com]

- 8. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 9. furthlab.xyz [furthlab.xyz]

- 10. broadpharm.com [broadpharm.com]

- 11. Antibody basics training | Abcam [go.myabcam.com]

- 12. drexel.edu [drexel.edu]

Application Notes and Protocols: A Step-by-Step Guide for Conjugating Cyclooctyne-O-NHS Ester to Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the successful conjugation of Cyclooctyne-O-NHS ester to amino-modified oligonucleotides. This procedure is a cornerstone of bioconjugation, enabling the attachment of oligonucleotides to various molecules for applications in diagnostics, therapeutics, and advanced research.[1][2] The protocol leverages the robust and highly specific reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine to form a stable amide bond.[3][4][5]

Principle of the Method

The conjugation process involves a two-step conceptual framework. Initially, an oligonucleotide is synthesized with a primary amine group, typically at the 5' or 3' terminus.[1][6] Subsequently, this amino-modified oligonucleotide is reacted with a this compound. The NHS ester group selectively reacts with the primary amine on the oligonucleotide, resulting in the formation of a stable amide linkage and releasing N-hydroxysuccinimide (NHS) as a byproduct.[3][4] This method effectively attaches the cyclooctyne moiety to the oligonucleotide, preparing it for subsequent copper-free click chemistry reactions.[1][2]

Experimental Workflow

The overall experimental workflow for the conjugation of this compound to an amino-modified oligonucleotide is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 6. genelink.com [genelink.com]

Application Notes and Protocols for Live Cell Imaging Using Cyclooctyne-O-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Cyclooctyne-O-NHS ester and similar amine-reactive cyclooctyne derivatives for live cell imaging experiments. The protocols leverage the power of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), to enable the visualization of dynamic cellular processes with minimal perturbation to living systems.

Introduction

This compound is a key reagent in a powerful two-step labeling strategy for live cell imaging. This approach allows for the precise covalent attachment of imaging probes, such as fluorophores, to specific biomolecules within their native cellular environment. The methodology is centered around two key chemical transformations:

-

NHS Ester Chemistry: The N-hydroxysuccinimidyl (NHS) ester group reacts efficiently and specifically with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2] This reaction is typically performed under physiological to slightly basic conditions (pH 7.2-8.5).[3]

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The cyclooctyne moiety is a strained alkyne that readily undergoes a [3+2] cycloaddition reaction with an azide to form a stable triazole linkage.[4] A significant advantage of SPAAC for live-cell applications is that it is a "click chemistry" reaction that proceeds efficiently at physiological temperatures and pH without the need for cytotoxic copper catalysts.[5][6]

This two-step labeling strategy offers a versatile platform for a wide range of live-cell imaging applications, including the study of newly synthesized proteins, post-translational modifications like glycosylation, and the trafficking of biomolecules.

Principle of the Method

The general workflow for live cell imaging using a this compound-based probe involves two main stages:

-

Metabolic or Enzymatic Incorporation of an Azide Handle: Cells are first treated with a metabolic precursor containing an azide group. This precursor is taken up by the cells and incorporated into the biomolecule of interest through the cell's natural biosynthetic pathways. For example, azido-sugars can be used to label glycans, while amino acid analogues like L-azidohomoalanine (AHA) can be incorporated into newly synthesized proteins.[2][5]

-

Bioorthogonal Labeling with a Cyclooctyne-Fluorophore Conjugate: Following the incorporation of the azide handle, the cells are treated with a cyclooctyne-fluorophore conjugate. The strained cyclooctyne group on the probe reacts specifically with the azide group on the target biomolecule via SPAAC, resulting in the covalent attachment of the fluorophore. The labeled biomolecules can then be visualized using fluorescence microscopy.

This bioorthogonal approach ensures that the labeling reaction is highly specific and does not interfere with other cellular processes, making it ideal for studying the dynamics of biomolecules in living cells.

Quantitative Data

The choice of cyclooctyne derivative can significantly impact the efficiency of the labeling reaction. The following tables summarize key quantitative data for commonly used cyclooctynes to aid in experimental design.

Table 1: Comparison of Second-Order Reaction Rate Constants for Common Cyclooctynes

| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |

| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.1 | [7] |

| Dibenzocyclooctyne (DIBO) | ~0.3 - 0.7 | [7] |

| Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0 | [7] |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide reactants.

Table 2: Typical Parameters for Live Cell Labeling with Cyclooctyne Probes

| Parameter | Typical Range | Notes | Reference(s) |

| Azide Precursor Concentration | |||

| L-Azidohomoalanine (AHA) | 25 - 100 µM | For labeling newly synthesized proteins. | [2][5] |

| Peracetylated Azido-Sugars (e.g., Ac₄ManNAz) | 25 - 50 µM | For labeling cell surface glycans. | [8] |

| Azide Precursor Incubation Time | 1 - 24 hours | Dependent on the biological process being studied. | [2][8] |

| Cyclooctyne-Fluorophore Concentration | 1 - 50 µM | Optimize for each cell type and probe to maximize signal and minimize background. | [2][5] |

| Cyclooctyne-Fluorophore Incubation Time | 10 - 60 minutes | Shorter times are generally preferred to reduce non-specific binding and potential toxicity. | [2] |

| Cell Viability | > 95% | Typically high with appropriate concentrations and incubation times. | [2][5] |

| Signal-to-Background Ratio | 5 to >35 | Highly dependent on the cyclooctyne probe, fluorophore, and cell type. | [8] |

Experimental Protocols

Protocol 1: Labeling of Newly Synthesized Proteins in Live Cells

This protocol describes the metabolic labeling of newly synthesized proteins with L-azidohomoalanine (AHA) and subsequent visualization with a cyclooctyne-fluorophore conjugate.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

L-azidohomoalanine (AHA)

-

Cyclooctyne-fluorophore conjugate (e.g., this compound conjugated to a fluorescent dye)

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging medium

-

Hoechst 33342 or other suitable nuclear stain (optional)

-

MitoTracker dye (optional, for assessing cell health)

Procedure:

-

Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for live-cell imaging and allow them to adhere and grow to the desired confluency.

-

Methionine Depletion: Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes.

-

AHA Labeling: Prepare a stock solution of AHA in methionine-free medium. Add the AHA solution to the cells to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line.

-

Incubation: Incubate the cells for 1-24 hours, depending on the desired labeling window for newly synthesized proteins.

-

Wash: Gently wash the cells three times with pre-warmed complete medium to remove unincorporated AHA.

-

Cyclooctyne-Fluorophore Labeling: Prepare a working solution of the cyclooctyne-fluorophore conjugate in live-cell imaging medium at the desired final concentration (typically 1-20 µM).

-

Incubation: Add the cyclooctyne-fluorophore solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

Counterstaining (Optional): If desired, add nuclear and/or mitochondrial stains to the cells during the last 10-15 minutes of the cyclooctyne-fluorophore incubation.

-

Final Wash: Gently wash the cells three times with pre-warmed live-cell imaging medium.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore and an environmental chamber to maintain 37°C and 5% CO₂.

Protocol 2: Labeling of Cell Surface Glycans

This protocol outlines the metabolic labeling of cell surface sialoglycans with a peracetylated azido-sugar and subsequent detection with a cyclooctyne-fluorophore.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Cyclooctyne-fluorophore conjugate

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging medium

Procedure:

-

Cell Seeding: Seed cells on a glass-bottom dish or chamber slide and grow to the desired confluency.

-

Azido-Sugar Labeling: Prepare a stock solution of Ac₄ManNAz in complete medium. Add the Ac₄ManNAz solution to the cells to a final concentration of 25-50 µM.

-

Incubation: Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar into cell surface glycans.

-

Wash: Gently wash the cells three times with pre-warmed PBS to remove unincorporated azido-sugar.

-

Cyclooctyne-Fluorophore Labeling: Prepare a working solution of the cyclooctyne-fluorophore conjugate in live-cell imaging medium (typically 5-25 µM).

-

Incubation: Add the cyclooctyne-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

-

Final Wash: Gently wash the cells three times with pre-warmed live-cell imaging medium.

-

Imaging: Proceed with live-cell imaging as described in Protocol 1.

Visualizations

Experimental Workflow for Labeling Newly Synthesized Proteins

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. A Bodipy-Cyclooctyne for Protein Imaging in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Antibody-Drug Conjugates (ADCs) using Cyclooctyne-O-NHS Ester: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic drug by minimizing systemic exposure and associated off-target toxicities. The linker technology connecting the antibody to the drug payload is a critical determinant of the ADC's stability, efficacy, and pharmacokinetic profile.

This document provides detailed application notes and protocols for the preparation of ADCs using a Cyclooctyne-O-NHS ester linker. This method employs a two-step bioconjugation strategy. First, the antibody is functionalized with a cyclooctyne moiety via the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on the antibody, primarily the ε-amino groups of lysine residues. The second step involves the highly efficient and bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction, to conjugate an azide-modified drug to the cyclooctyne-functionalized antibody. This copper-free approach is particularly advantageous for biological applications as it avoids the potential for copper-induced cytotoxicity and protein denaturation.[1][2]

Principle of the Method

The preparation of ADCs using this compound is a sequential two-step process:

-

Antibody Activation: The this compound reacts with primary amines on the antibody surface, such as lysine residues, to form a stable amide bond. This step results in an antibody functionalized with reactive cyclooctyne groups. The reaction is typically performed in an amine-free buffer at a slightly basic pH (7.2-8.5) to facilitate the acylation reaction while minimizing hydrolysis of the NHS ester.[3][4]

-